molecular formula C7H8O2 B3044217 3,4,6-Trideuterio-5-methylbenzene-1,2-diol CAS No. 83719-41-9

3,4,6-Trideuterio-5-methylbenzene-1,2-diol

Cat. No.: B3044217
CAS No.: 83719-41-9
M. Wt: 127.16 g/mol
InChI Key: ZBCATMYQYDCTIZ-NRUYWUNFSA-N
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Description

3,4,6-Trideuterio-5-methylbenzene-1,2-diol: is a rare and scientifically intriguing compound due to its unique physical and chemical properties. It is a deuterated derivative of 5-methylbenzene-1,2-diol, where three hydrogen atoms are replaced by deuterium. This compound has a molecular formula of C7H8O2 and a molecular weight of 127.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trideuterio-5-methylbenzene-1,2-diol typically involves the deuteration of 5-methylbenzene-1,2-diol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound may involve the use of deuterated reagents and solvents to achieve high levels of deuteration. The process is optimized to ensure the selective replacement of hydrogen atoms with deuterium, maintaining the integrity of the benzene ring and hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4,6-Trideuterio-5-methylbenzene-1,2-diol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivative. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation. Reagents like nitric acid (HNO3) and bromine (Br2) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Chemistry: 3,4,6-Trideuterio-5-methylbenzene-1,2-diol is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium atoms provide a unique signature that can be detected using spectroscopic techniques.

Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. The presence of deuterium can influence reaction rates and provide insights into enzyme-substrate interactions.

Medicine: The compound has potential applications in drug development and pharmacokinetics. Deuterated compounds often exhibit altered metabolic profiles, which can lead to improved drug efficacy and reduced side effects.

Industry: In industrial research, this compound is used in the development of new materials and catalysts. Its unique properties make it valuable in the synthesis of high-performance polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,4,6-Trideuterio-5-methylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the overall reaction kinetics. This can result in altered metabolic pathways and enzyme activities. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their structure and function.

Comparison with Similar Compounds

    5-Methylbenzene-1,2-diol: The non-deuterated parent compound.

    3,4,6-Trideuterio-1,2-benzenediol: A similar deuterated compound without the methyl group.

    3,4,6-Trideuterio-4-methylbenzene-1,2-diol: A positional isomer with the methyl group at a different position.

Uniqueness: 3,4,6-Trideuterio-5-methylbenzene-1,2-diol is unique due to the specific placement of deuterium atoms and the presence of a methyl group. This combination of features provides distinct physical and chemical properties, making it valuable for various scientific applications.

Properties

IUPAC Name

3,4,6-trideuterio-5-methylbenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i2D,3D,4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCATMYQYDCTIZ-NRUYWUNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])O)O)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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